

Total Synthesis of (+)-Austamide and its Analogues: Application Notes and Protocols

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Compound of Interest

Compound Name:	Austamide
Cat. No.:	B1202464

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This document provides a detailed overview of the total synthesis of the natural product **(+)-austamide** and its analogues. It includes comprehensive experimental protocols for key synthetic steps, a summary of quantitative data, and a discussion of the structure-activity relationships of these compounds. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction

(+)-Austamide is a prenylated indole alkaloid first isolated from *Aspergillus ustus*. It belongs to a class of natural products that exhibit a range of interesting biological activities. The complex architecture of **(+)-austamide**, featuring a unique indoloazocine tricycle, has made it a challenging and attractive target for total synthesis. The development of efficient synthetic routes to **(+)-austamide** and its analogues is crucial for enabling further investigation into their therapeutic potential and for the generation of novel bioactive compounds.

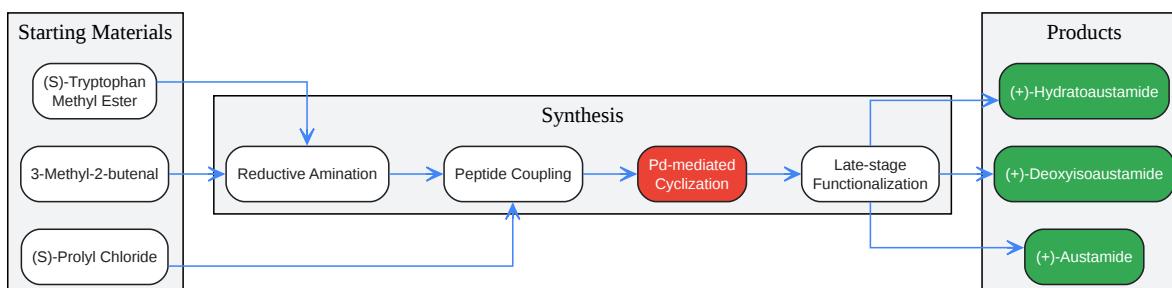
This application note will focus on the seminal enantioselective total synthesis of **(+)-austamide** developed by Baran and Corey, which provides a concise and elegant approach to this complex molecule and its naturally occurring relatives, **(+)-deoxyisoaustamide** and **(+)-hydratoaustamide**.

Synthetic Strategy and Key Reactions

The Baran and Corey synthesis of (+)-**austamide** is a landmark achievement in natural product synthesis. The key feature of their strategy is a novel palladium-mediated cyclization of an N-prenylated tryptophan derivative to construct the challenging eight-membered indoloazocine ring system in a single step.

Retrosynthetic Analysis

The retrosynthetic analysis for (+)-**austamide** reveals a convergent approach, starting from readily available precursors. The core indoloazocine tricycle is envisioned to be formed from a linear dipeptide precursor derived from (S)-tryptophan and (S)-proline.



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